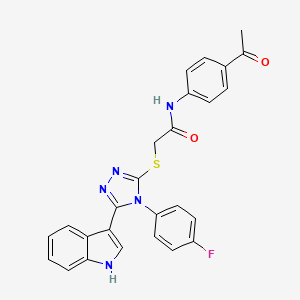

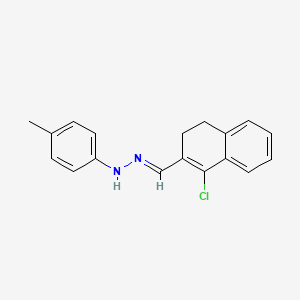

1-(2-(Thiophen-3-yl)ethyl)-3-(o-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

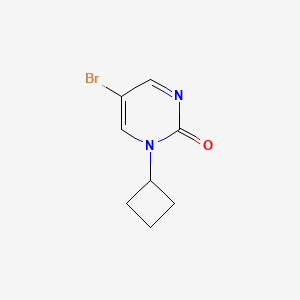

The compound "1-(2-(Thiophen-3-yl)ethyl)-3-(o-tolyl)urea" is a urea derivative characterized by the presence of a thiophene ring and an o-tolyl group. Urea derivatives are known for their wide range of biological activities and applications in medicinal chemistry. They often serve as key intermediates in the synthesis of various pharmacologically active agents, including enzyme inhibitors and receptor antagonists .

Synthesis Analysis

The synthesis of urea derivatives typically involves the condensation of an amine with an isocyanate. In the context of the provided papers, similar synthetic strategies are employed to create a variety of urea compounds with different substituents. For instance, the synthesis of 1-aryl-3-substituted phenyl ureas involves the condensation of a chiral amine with substituted phenyl isocyanates under mild conditions . This method could potentially be adapted to synthesize the compound by using the appropriate thiophene-containing amine and o-tolyl isocyanate.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The orientation of substituents can influence the compound's ability to interact with biological targets. For example, the phenylethyl group in certain chiral (thio)ureas adopts a specific orientation due to 1,3-allylic strain with the (thio)carbonyl group, which can affect their catalytic activity in asymmetric synthesis . Similarly, the spatial arrangement of the thiophene and o-tolyl groups in "this compound" would be expected to play a significant role in its biological interactions.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, often acting as ligands or organocatalysts. Chiral (thio)ureas have been tested as Lewis basic organocatalysts in epoxide ring opening and aldolic condensation, with some derivatives showing promising results . The reactivity of "this compound" in such reactions would depend on the electronic and steric properties imparted by the thiophene and o-tolyl substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of aromatic and heteroaromatic rings can affect these properties, potentially enhancing the compound's lipophilicity and thus its ability to permeate biological membranes . The specific properties of "this compound" would need to be determined experimentally, but insights can be gained from related compounds in the literature.

Scientific Research Applications

Acetylcholinesterase Inhibitors

Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which bear structural resemblance to the specified compound, were synthesized and evaluated for their potential as acetylcholinesterase inhibitors. This research aimed at optimizing the spacer length between pharmacophoric units to enhance inhibitory activity, indicating the compound's potential application in designing drugs for neurodegenerative diseases like Alzheimer's (Vidaluc et al., 1995).

Synthesis of Novel Derivatives

Research into the synthesis of novel pyridine and naphthyridine derivatives involved compounds structurally similar to 1-(2-(Thiophen-3-yl)ethyl)-3-(o-tolyl)urea. This work produced derivatives with potential applications in pharmaceuticals, demonstrating the compound's role in advancing synthetic organic chemistry (Abdelrazek et al., 2010).

Actinide and Lanthanide Complexation

Studies on N,N'-diethyl-N,N'-ditolyl-2,9-diamide-1,10-phenanthroline ligands, which share functional similarities with the target compound, explored their ability to form complexes with actinides and lanthanides. These findings have implications for nuclear waste treatment and the separation of these metals from mixtures, suggesting potential environmental applications (Xiao et al., 2015).

Photoluminescent Properties

Lanthanide-thiophene-2,5-dicarboxylate frameworks, related to the compound , were investigated for their photoluminescent properties. This research indicates potential applications in the development of new luminescent materials for sensors and optical devices (Zhan et al., 2012).

Nonlinear Optical Limiting

Thiophene dyes, similar to the compound of interest, were designed and synthesized for enhanced nonlinear optical limiting, suitable for protecting human eyes and optical sensors. This suggests the compound's utility in developing optoelectronic devices and photonics (Anandan et al., 2018).

properties

IUPAC Name |

1-(2-methylphenyl)-3-(2-thiophen-3-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-11-4-2-3-5-13(11)16-14(17)15-8-6-12-7-9-18-10-12/h2-5,7,9-10H,6,8H2,1H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEQMNSXRIVQDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

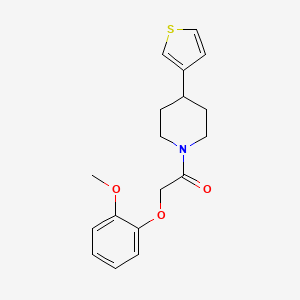

![Tert-butyl 3-[(6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2541065.png)

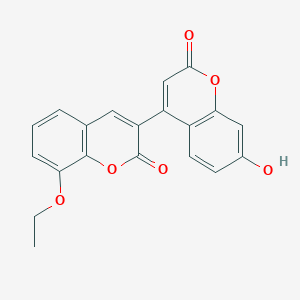

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2541066.png)

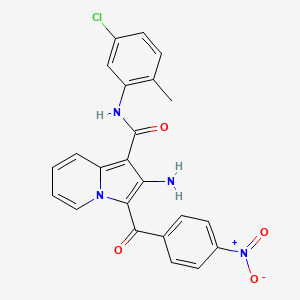

![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2541069.png)

![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B2541072.png)